molecular formula C9H9N5O2 B10887596 3-methoxy-N-(1H-tetrazol-5-yl)benzamide

3-methoxy-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B10887596
M. Wt: 219.20 g/mol
InChI Key: IEZQKDIWDPSWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzamide.

    Introduction of the Methoxy Group: A methoxy group is introduced to the benzamide core through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Tetraazole Ring: The tetraazole ring is introduced via a cyclization reaction. This can be achieved by reacting the methoxy-substituted benzamide with sodium azide and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide.

    Reduction: Formation of 3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N~1~-(1H-1,2,4-triazol-3-yl)benzamide: Similar structure but with a triazole ring instead of a tetraazole ring.

    3-methoxy-N~1~-(1H-imidazol-5-yl)benzamide: Contains an imidazole ring instead of a tetraazole ring.

Uniqueness

3-methoxy-N~1~-(1H-1,2,3,4-tetraazol-5-yl)benzamide is unique due to the presence of the tetraazole ring, which can confer different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

3-methoxy-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C9H9N5O2/c1-16-7-4-2-3-6(5-7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)

InChI Key

IEZQKDIWDPSWKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.